2-(4-Methoxyphenyl)-1-phenylbutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-16(13-9-11-15(19-2)12-10-13)17(18)14-7-5-4-6-8-14/h4-12,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAYJBQDRCKIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509859 | |
| Record name | 2-(4-Methoxyphenyl)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35258-39-0 | |
| Record name | 2-(4-Methoxyphenyl)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4 Methoxyphenyl 1 Phenylbutan 1 One and Analogues
De Novo Synthesis Strategies
De novo synthesis provides the foundational routes to construct the 2-(4-methoxyphenyl)-1-phenylbutan-1-one scaffold from basic starting materials. Modern approaches in this category emphasize efficiency, atom economy, and the ability to introduce molecular diversity.
Targeted Functional Group Transformations
Targeted functional group transformations are pivotal in the synthesis of complex molecules like this compound. These strategies involve the conversion of one functional group into another, often in a highly specific manner. For instance, the synthesis can be approached through the acylation of a suitable precursor. One potential route involves the Friedel-Crafts acylation of anisole (B1667542) with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst.
Another key transformation is the Suzuki-Miyaura coupling reaction, which can be employed to form the carbon-carbon bond between the phenyl and methoxyphenyl rings. This method offers a versatile approach for creating biaryl linkages, which are common in related analogues. mdpi.com The reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex, allows for the construction of the core diaryl framework. mdpi.com Functional group interconversions, such as the oxidation of a secondary alcohol to the corresponding ketone, represent a critical final step in many synthetic pathways.
| Transformation Type | Reagents and Conditions | Key Bond Formed/Modified |
| Friedel-Crafts Acylation | 2-Phenylbutyryl chloride, Anisole, AlCl₃ | Aryl-carbonyl C-C bond |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide, Pd catalyst, Base | Aryl-aryl C-C bond |
| Oxidation | Secondary alcohol, Oxidizing agent (e.g., PCC, Swern) | Carbonyl C=O bond |
Cascade and One-Pot Synthetic Approaches
Cascade and one-pot reactions have emerged as powerful strategies for the synthesis of complex molecules by minimizing intermediate purification steps, thereby saving time, reagents, and reducing waste. nih.govrsc.org A hypothetical one-pot synthesis of a 2-aryl-1-phenylbutan-1-one analogue could involve a sequence where an initial Michael addition is followed by an intramolecular cyclization and subsequent ring-opening to afford the desired butanone framework.
One notable example of a cascade process is the intramolecular Cannizzaro-type reaction, which can be utilized to construct complex carbocyclic systems in a single operation. nih.govresearchgate.net While not directly applied to the title compound in the provided sources, the principles of designing such cascade reactions are highly relevant for developing efficient syntheses of its analogues. These reactions often rely on the careful choice of substrates and catalysts to orchestrate a series of transformations in a controlled manner. nih.govnih.gov Multicomponent reactions, a subset of one-pot processes, are also highly effective for building molecular complexity rapidly. mdpi.com
| Approach | Description | Advantages |
| Cascade Reaction | Multiple bond-forming events occur in a single, uninterrupted sequence. | High efficiency, atom economy, reduced workup. nih.govnih.gov |
| One-Pot Synthesis | Sequential reactions are carried out in the same reaction vessel without isolation of intermediates. | Time and resource savings, improved overall yield. rsc.org |
| Multicomponent Reaction | Three or more reactants combine in a single operation to form a product that contains significant portions of all reactants. | Rapid assembly of complex molecules from simple precursors. mdpi.com |
Flow Chemistry Applications in Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and scalability. vapourtec.commdpi.com In the context of synthesizing this compound, flow chemistry can be applied to various reaction steps. For instance, hazardous or unstable reagents can be generated in situ and immediately consumed in a continuous flow reactor, minimizing risks. nih.gov
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. illinois.edu Photochemical and electrochemical reactions, which can be challenging to scale up in batch, are often more efficiently conducted in flow reactors due to better light penetration and electrode surface area to volume ratios. vapourtec.comnih.gov While specific applications to the title compound are not detailed in the search results, the general principles of flow chemistry are broadly applicable to the synthesis of ketones and other organic molecules. zenodo.org
| Flow Chemistry Advantage | Description | Relevance to Synthesis |
| Enhanced Safety | Small reaction volumes and in situ generation of hazardous reagents. nih.gov | Allows for the use of more reactive or unstable intermediates. |
| Precise Control | Accurate regulation of temperature, pressure, and residence time. illinois.edu | Optimization of reaction yield and selectivity. |
| Scalability | Straightforward to scale up production by running the system for longer or using parallel reactors. | Facilitates the transition from laboratory to industrial scale. |
| Improved Heat and Mass Transfer | High surface-area-to-volume ratio in microreactors. nih.gov | Enables highly exothermic or fast reactions to be controlled effectively. |
Stereoselective and Enantioselective Synthetic Routes
The presence of a stereocenter at the C2 position of this compound necessitates the development of stereoselective and enantioselective synthetic methods to access specific stereoisomers.
Chiral Catalyst-Mediated Reactions
Chiral catalysts are instrumental in achieving high levels of enantioselectivity in asymmetric synthesis. For the synthesis of chiral butanones, several catalytic approaches can be envisioned. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones (enones) is a powerful method for constructing chiral carbon centers. researchgate.net This could be adapted to form the chiral center in the target molecule.
Iridium-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor is another viable strategy. researchgate.net The use of chiral ligands, such as those derived from BINAP or BINOL, can create a chiral environment around the metal center, directing the stereochemical outcome of the reaction. nih.gov Metalloradical catalysis has also emerged as a novel approach for controlling both enantioselectivity and diastereoselectivity in complex cyclization reactions, which could be relevant for the synthesis of intricate analogues. nih.govnih.gov
| Catalytic System | Reaction Type | Key Feature |
| Rhodium-Chiral Ligand | Asymmetric 1,4-Addition | Construction of chiral centers via conjugate addition. researchgate.net |
| Iridium-Chiral Ligand | Asymmetric Hydrogenation | Enantioselective reduction of prochiral olefins or ketones. researchgate.net |
| Cobalt-Chiral Porphyrin | Metalloradical Cyclization | Control over multiple stereocenters in cascade reactions. nih.govnih.gov |
Asymmetric Synthetic Transformations
The generation of chiral centers with high enantioselectivity is a significant challenge in modern organic synthesis. For α-aryl ketones like this compound, where the stereocenter is adjacent to a carbonyl group, the risk of racemization under basic conditions is a considerable hurdle. thieme-connect.com Advanced catalytic systems have been developed to overcome this, enabling the production of enantioenriched α-aryl ketones.
One prominent strategy involves the rhodium-catalyzed asymmetric arylation. This method can be performed under base-free conditions, which is critical for preserving the stereochemical integrity of the α-aryl ketone product. thieme-connect.com By avoiding a base, the racemization that typically plagues stereochemically labile α-aryl ketones is effectively suppressed. This approach has demonstrated the ability to produce these compounds in high yields and with excellent enantioselectivities, often exceeding 98% enantiomeric excess (ee). thieme-connect.com
Palladium-catalyzed decarboxylative protonation of α-aryl-β-keto allyl esters represents another effective route to chiral tertiary α-aryl ketones. acs.orgresearchgate.netfigshare.com This methodology has been successfully applied to the synthesis of a range of tertiary α-aryl cyclopentanones and cyclohexanones, achieving enantioselectivities up to 92% ee. acs.orgresearchgate.net A key advantage of this technique is the ability to introduce various aryl groups before the enantiodetermining step, allowing for molecular diversity. acs.orgresearchgate.net
Organocatalysis also provides a powerful metal-free alternative for asymmetric synthesis. Chiral primary amines or phosphoric acids can be used to catalyze the enantioselective α-alkylation of ketones, although this has been more commonly applied to cyclic systems. nih.gov These methods rely on the formation of chiral enamines or the activation of electrophiles to achieve stereocontrol. nih.gov
Table 1: Overview of Asymmetric Synthetic Methods for α-Aryl Ketones
| Catalytic System | Key Features | Reported Enantioselectivity | Reference |
|---|---|---|---|
| Rhodium–diene catalyst | Base-free conditions, suppresses racemization | Generally ≥98% ee | thieme-connect.com |
| Palladium catalyst | Decarboxylative protonation of β-keto allyl esters | Up to 92% ee | acs.orgresearchgate.net |
| Chiral Phosphoric Acids | Organocatalytic alkylation of ketones with alcohols | High ee reported for some acyclic ketones | nih.gov |
Utilization of Precursors and Building Blocks
The synthesis of this compound and its analogues relies on the strategic use of various precursors and building blocks, which are assembled through a range of chemical reactions.
Chalcone (B49325) Derivatives in Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors in organic synthesis due to their reactive α,β-unsaturated carbonyl system. researchgate.netresearchgate.net They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). researchgate.netnih.gov For instance, chalcones bearing methoxyphenyl and other substituted phenyl groups have been synthesized and characterized. nih.govnih.gov
The conversion of a chalcone derivative to a deoxybenzoin (B349326) structure like this compound would involve the reduction of the enone double bond. This transformation can be achieved through various catalytic hydrogenation methods. Subsequently, alkylation at the α-carbon would be necessary to introduce the ethyl group, completing the butan-1-one chain. The Houben-Hoesch reaction, which involves the electrophilic substitution of a phenol (B47542) with a benzyl (B1604629) cyanide, is a classic method for forming deoxybenzoins, though modern palladium-catalyzed methods are also prevalent. researchgate.net
Table 2: Synthesis of Chalcone Precursors via Claisen-Schmidt Condensation
| Acetophenone Derivative | Benzaldehyde Derivative | Condensing Agent | Resulting Chalcone Structure | Reference |
|---|---|---|---|---|
| 1-(4-methoxyphenyl)ethanone | 4-fluorobenzaldehyde | Potassium hydroxide (B78521) | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | nih.gov |
| Substituted Acetophenones | 4-(quinazolin-4-ylamino)benzaldehyde | Piperidine | Chalcone-incorporated quinazoline (B50416) derivatives | researchgate.net |
Benzylic Alcohol and Related Precursors
Benzylic alcohols are readily available and versatile precursors for the synthesis of ketones. acs.orgrsc.org The most direct route from a benzylic alcohol to a ketone is through oxidation. A variety of efficient and selective oxidation methods have been developed for this purpose. For the synthesis of this compound, the corresponding secondary alcohol, 1-phenyl-2-(4-methoxyphenyl)butan-1-ol, would be the immediate precursor.
Modern oxidation protocols offer mild and chemoselective conditions. For example, systems using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant like iodobenzene (B50100) dichloride or under aerobic conditions with a copper(I) iodide catalyst can efficiently convert secondary benzylic alcohols to ketones. organic-chemistry.orgnih.gov Photochemical methods, employing catalysts like Eosin Y and molecular oxygen from the air, provide a green and efficient alternative for this transformation. rsc.orgacs.org These methods exhibit good functional group tolerance and can be scaled up for larger preparations. acs.org
The synthesis of the precursor alcohol itself can be achieved through methods such as the Grignard reaction, where an organometallic reagent adds to an aldehyde. For instance, reacting 2-(4-methoxyphenyl)propanal (B1360417) with phenylmagnesium bromide would yield the desired secondary alcohol framework. Furthermore, multi-step syntheses in flow reactors have been developed, where a starting material like 4-methoxybenzyl alcohol undergoes a sequence of oxidation, C-C coupling, and reduction to produce related ketone structures. southwales.ac.ukucl.ac.uk
Table 3: Selected Methods for Oxidation of Benzylic Alcohols to Ketones
| Reagent/Catalyst System | Key Features | Reference |
|---|---|---|
| TEMPO / Iodobenzene dichloride | Mild, efficient, high yield | organic-chemistry.org |
| CuI / DMAP / TEMPO / O₂ | Aerobic, chemoselective, room temperature | nih.gov |
| Eosin Y / O₂ / Visible Light | Photochemical, metal-free, green | acs.org |
| CeBr₃ / H₂O₂ | Green oxidation, high selectivity for secondary alcohols | organic-chemistry.org |
Application of Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including aryl ketones. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. analytical-sales.comfrontiersin.org
In the context of synthesizing this compound analogues, the Suzuki coupling can be envisioned in several ways. One approach involves the coupling of an acyl chloride with an arylboronic acid. For example, reacting a substituted benzoyl chloride with an appropriate styrylboronic acid can yield chalcones, which are precursors to the target molecule. nih.gov Another strategy is the direct formation of the ketone by coupling an acyl chloride with an arylboronic acid. mdpi.com
A more direct synthesis of the deoxybenzoin core could involve a palladium-catalyzed Heck-arylation reaction between β-alkoxy styrenes and arylboronic acids, which has been shown to produce deoxybenzoin derivatives in good to excellent yields under mild conditions. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the late-stage introduction of various aryl groups, making it highly suitable for creating libraries of analogues for further study. nih.govnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and selectivity. nih.govresearchgate.net
Table 4: Examples of Suzuki-Miyaura Coupling in Aryl Ketone Synthesis
| Electrophile | Organoboron Reagent | Catalyst/Ligand System | Product Type | Reference |
|---|---|---|---|---|
| Cinnamoyl chloride | Arylboronic acids | Pd(PPh₃)₄ | Chalcones | nih.gov |
| Benzoyl chlorides | Styrylboronic acid | Pd(PPh₃)₄ | Chalcones | nih.gov |
| Bromobenzoyl chlorides | Phenylboronic acid | Pd₂(dba)₃ | Aryl ketones | mdpi.com |
| 3-Chloro-1,2,4-benzotriazine 1-oxide | Arylboronic acids | Pd(OAc)₂ / PCy₃ or SPhos | Aryl-substituted heterocycles | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Stereochemical Studies
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Methoxyphenyl)-1-phenylbutan-1-one, a combination of 1D and 2D NMR techniques would be essential for unambiguous structural confirmation and for investigating stereochemical and mechanistic questions.
1H and 13C NMR for Structural Assignment and Isomeric Purity
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected resonances would include:
A triplet for the methyl protons (-CH₃) of the butyl chain.
A multiplet for the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group.
A triplet or multiplet for the methine proton (-CH-) at the chiral center (α-carbon).
A singlet for the methoxy (B1213986) group (-OCH₃) protons.
A series of doublets and multiplets in the aromatic region corresponding to the protons on the phenyl and 4-methoxyphenyl (B3050149) rings. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns would reveal adjacent proton relationships. The purity of an isomer could be assessed by the absence of extraneous peaks.
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. Expected signals would include:
A signal for the carbonyl carbon (C=O) in the downfield region (typically ~190-200 ppm).
Signals for the aromatic carbons, with the carbon attached to the methoxy group being significantly shielded.
Signals corresponding to the methoxy carbon, the chiral methine carbon, the methylene carbon, and the terminal methyl carbon of the butyl chain.
Despite the predictability of these spectra, specific, experimentally determined chemical shift values for this compound are not available in published literature.
2D NMR Techniques for Complex Structure Elucidation
For complex molecules or to resolve ambiguities from 1D spectra, two-dimensional NMR techniques are invaluable. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the butyl chain (methyl to methylene, methylene to methine). libretexts.org It would also help delineate the coupling networks within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton assignments of the butyl chain and aromatic rings to their corresponding carbon atoms.
No specific 2D NMR studies or correlation maps for this compound have been reported.
Deuterium Labeling for Mechanistic Insights (e.g., α-deuteration of ketones)
Deuterium labeling is a powerful technique for probing reaction mechanisms. In ketones, the protons on the α-carbon are acidic and can be exchanged for deuterium under acidic or basic conditions using a deuterium source like D₂O. This α-deuteration can provide significant mechanistic insights. mdpi.com
For this compound, selective deuteration at the α-position (the chiral center) could be used to:
Trace reaction pathways: By following the deuterium label, chemists can understand how the molecule is transformed in a chemical reaction.
Investigate kinetic isotope effects: The C-D bond is stronger than the C-H bond. nih.gov If the cleavage of this bond is the rate-determining step of a reaction, the deuterated compound will react more slowly. Measuring this kinetic isotope effect helps to elucidate the mechanism.
While the enantioselective synthesis of α-deuterated diaryl ketones is a known strategy, specific studies detailing the α-deuteration of this compound for mechanistic purposes are absent from the literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₇H₁₈O₂), the molecular weight is 254.33 g/mol . A high-resolution mass spectrum would confirm this exact mass.
Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z 254. The fragmentation pattern would be dictated by the stability of the resulting fragments. Key expected fragmentation pathways for butyrophenone-type structures include:
α-Cleavage: Cleavage of the bond between the carbonyl group and the α-carbon, which could lead to a benzoyl cation (C₆H₅CO⁺, m/z 105) or a fragment corresponding to the loss of the benzoyl group.
McLafferty Rearrangement: If a γ-hydrogen is present (which it is in the butyl chain), a rearrangement involving a six-membered transition state can occur, leading to the elimination of a neutral alkene and the formation of a characteristic enol radical cation.
Specific experimental mass spectra detailing the relative abundances of fragments for this compound are not publicly documented.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. wikipedia.org The IR spectrum of this compound would be expected to show several characteristic absorption bands.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Ketone) | C=O stretch | Strong, sharp peak around 1685 cm⁻¹ |
| Aromatic Ring | C=C stretch | Peaks in the 1450-1600 cm⁻¹ region |
| Aromatic Ring | C-H stretch | Peaks > 3000 cm⁻¹ |
| Alkyl Chain | C-H stretch | Peaks < 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) |
| Ether (Aryl-O) | C-O stretch | Strong peak around 1250 cm⁻¹ |
This technique is also useful for monitoring reactions, for example, by observing the appearance of the ketone C=O stretch around 1685 cm⁻¹ during its synthesis from a corresponding alcohol. No published, experimentally obtained IR spectrum for this specific compound could be located.
X-ray Diffraction Analysis for Solid-State Structure Determination and Stereochemical Confirmation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on:
Bond lengths and angles.
The conformation of the molecule in the solid state.
The absolute stereochemistry of the chiral center (if a chiral resolution is performed).
Intermolecular interactions, such as π-stacking or hydrogen bonding, that dictate the crystal packing.
A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.
UV-Visible Spectroscopy in Conjugated Systems and Reaction Progress Monitoring
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly informative for compounds containing chromophores, which are parts of a molecule responsible for its color and light absorption. In organic molecules, these are typically conjugated π-systems, where alternating single and multiple bonds create delocalized electrons that are more easily excited.
The UV-Vis spectrum of a compound provides valuable information about its electronic structure. Generally, the spectra of compounds like chalcones, which are α,β-unsaturated ketones with extensive conjugation across two aromatic rings and a carbonyl group, exhibit two primary absorption bands. fabad.org.tr Band I, appearing at a longer wavelength (typically 340–390 nm), is attributed to the π → π* transition of the cinnamoyl group, while Band II, at a shorter wavelength (220–270 nm), corresponds to the π → π* transition of the benzoyl group. fabad.org.trnih.gov The position and intensity of these bands are sensitive to the substituents on the aromatic rings. For instance, the presence of electron-donating groups like methoxy groups can cause a bathochromic shift (a shift to longer wavelengths). nih.gov
In the case of this compound, the saturated aliphatic chain between the carbonyl group and the 4-methoxyphenyl ring interrupts the extended conjugation that characterizes chalcones. Consequently, its UV-Vis spectrum is not expected to show the long-wavelength absorption typical of a fully conjugated system. Instead, the spectrum would likely be a superposition of the absorptions of its constituent chromophores: the benzoyl group and the 4-methoxyphenyl group. The primary electronic transitions would be the π → π* and the weaker n → π* transitions associated with the aromatic rings and the carbonyl group, respectively. fabad.org.trbiointerfaceresearch.com
The table below shows typical absorption maxima for chromophores relevant to the structure of this compound.
| Chromophore | Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε) |
|---|---|---|---|
| Benzene | π → π | ~254 | ~200 |
| Acetophenone (B1666503) (Benzoyl group model) | π → π | ~240 | ~13,000 |
| Acetophenone (Benzoyl group model) | n → π | ~320 | ~50 |
| Anisole (B1667542) (4-Methoxyphenyl group model) | π → π | ~269 | ~1,500 |
Reaction Progress Monitoring
UV-Vis spectroscopy is a powerful, non-destructive tool for monitoring the progress of chemical reactions in real-time. researchgate.netnih.gov According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com This relationship allows for the quantitative tracking of the consumption of reactants or the formation of products, provided they possess a distinct chromophore that absorbs in the UV-Vis range. thermofisher.comsapub.org
By measuring the change in absorbance at a specific wavelength over time, kinetic data can be obtained to determine reaction rates, rate constants, and reaction orders. thermofisher.comsapub.org This method is particularly effective when there is a significant change in the conjugation or chromophoric system between reactants and products.
For example, consider a hypothetical reaction where this compound is formed. One could monitor the reaction by selecting a wavelength where the product has a strong absorbance while the reactants have minimal absorbance. As the reaction proceeds, the increase in absorbance at this wavelength would correspond directly to the increase in the concentration of the product.
The following interactive table simulates hypothetical data for monitoring the formation of a product like this compound, assuming the absorbance is measured at the λmax of the benzoyl chromophore.
| Time (minutes) | Absorbance at λmax | Calculated Concentration (mol/L) |
|---|---|---|
| 0 | 0.050 | 3.85 x 10-6 |
| 10 | 0.250 | 1.92 x 10-5 |
| 20 | 0.430 | 3.31 x 10-5 |
| 30 | 0.580 | 4.46 x 10-5 |
| 40 | 0.690 | 5.31 x 10-5 |
| 50 | 0.760 | 5.85 x 10-5 |
| 60 | 0.810 | 6.23 x 10-5 |
This kinetic data can then be plotted to determine the reaction order and calculate the rate constant, providing crucial insights into the reaction mechanism and optimizing reaction conditions. researchgate.net
Chemical Transformations and Derivatization Strategies of 2 4 Methoxyphenyl 1 Phenylbutan 1 One
Functionalization of the Ketone Moiety
The ketone carbonyl group is a central hub for functionalization, offering pathways to a variety of derivatives through reductions, oxidations, and reactions at the adjacent alpha-carbon.
The ketone moiety of 2-(4-methoxyphenyl)-1-phenylbutan-1-one can be readily reduced to the corresponding secondary alcohol, 2-(4-methoxyphenyl)-1-phenylbutan-1-ol. This transformation can be achieved using a variety of reducing agents.
Reduction of Ketone: The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric alcohols due to the presence of a chiral center at the alpha-position.
| Reagent | Product | Reaction Conditions | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | 2-(4-methoxyphenyl)-1-phenylbutan-1-ol | Methanol or ethanol, room temperature | A mild and selective reagent for reducing ketones to alcohols. |
| Lithium aluminum hydride (LiAlH₄) | 2-(4-methoxyphenyl)-1-phenylbutan-1-ol | Anhydrous ether or THF, followed by aqueous workup | A powerful reducing agent, capable of reducing other functional groups if present. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 2-(4-methoxyphenyl)-1-phenylbutan-1-ol | High pressure and temperature | Can also reduce the aromatic rings under forcing conditions. |
Conversely, while the ketone itself is at a high oxidation state, the adjacent methylene (B1212753) group of the butyl chain could be a target for oxidation under specific conditions, though this is a less common transformation for this class of molecules. More aggressive oxidation could lead to cleavage of the carbon-carbon bonds.
The carbon atom alpha to the ketone (the benzylic position) is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for a variety of alpha-functionalization reactions.
Alpha-Halogenation: Under acidic or basic conditions, the alpha-position can be halogenated. libretexts.org In base-catalyzed reactions, polyhalogenation can be a competing side reaction due to the increased acidity of the alpha-proton after the first halogenation. libretexts.org For mono-halogenation, acidic conditions are generally preferred. libretexts.org
| Reagent(s) | Product | Reaction Conditions |
| Br₂ / Acetic Acid | 2-Bromo-2-(4-methoxyphenyl)-1-phenylbutan-1-one | Acid-catalyzed |
| N-Bromosuccinimide (NBS) | 2-Bromo-2-(4-methoxyphenyl)-1-phenylbutan-1-one | Radical initiator (e.g., AIBN) or light |
The resulting alpha-haloketone is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the alpha-position.
Transformations of Aromatic Rings
The two aromatic rings, the phenyl group attached to the carbonyl and the 4-methoxyphenyl (B3050149) group, are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of the incoming electrophile.
The methoxy (B1213986) group (-OCH₃) on the 4-methoxyphenyl ring is a strong activating group and an ortho-, para-director. Since the para position is already occupied, electrophilic substitution will be directed to the ortho positions (C3 and C5). The butyrophenone (B1668137) moiety on the other ring is a deactivating group and a meta-director. Therefore, the 4-methoxyphenyl ring is significantly more reactive towards electrophiles.
Common Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagent(s) | Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 2-(3-Nitro-4-methoxyphenyl)-1-phenylbutan-1-one |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(3-Acyl-4-methoxyphenyl)-1-phenylbutan-1-one |
| Sulfonation | Fuming H₂SO₄ | 2-(4-Methoxy-3-sulfophenyl)-1-phenylbutan-1-one |
Aromatic halogenation is a specific and highly useful case of electrophilic aromatic substitution. Given the activating nature of the methoxy group, direct halogenation of the 4-methoxyphenyl ring can proceed under mild conditions.
Halogenation of the Aromatic Ring:
| Reagent | Product | Reaction Conditions |
| Br₂ in Acetic Acid | 2-(3-Bromo-4-methoxyphenyl)-1-phenylbutan-1-one | Mild conditions, no catalyst needed |
| Cl₂ / FeCl₃ | 2-(3-Chloro-4-methoxyphenyl)-1-phenylbutan-1-one | Lewis acid catalyst |
These halogenated derivatives can then be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, further expanding the diversity of accessible analogues.
Development of Diverse Analogue Libraries via Derivatization
The structural backbone of this compound is found in various biologically active compounds, including the core of some pharmaceutical agents. wikipedia.orgdrugbank.com For instance, the isomeric compound 1-(4-methoxyphenyl)-2-phenylbutan-1-one (B129668) is a known intermediate in the synthesis of Tamoxifen. chemicalbook.com This highlights the potential for developing diverse analogue libraries from this scaffold for applications in drug discovery and materials science.
A combinatorial approach, leveraging the various reactions described above, can be employed to generate a library of analogues. For example:
Ketone Reduction and Esterification: Reduction of the ketone to the alcohol, followed by esterification with a library of carboxylic acids, would yield a series of ester derivatives.
Alpha-Functionalization and Substitution: Alpha-bromination followed by reaction with a library of amines, thiols, or other nucleophiles would create a diverse set of alpha-substituted ketones.
Aromatic Ring Functionalization and Cross-Coupling: Nitration of the methoxyphenyl ring, followed by reduction of the nitro group to an amine, and subsequent amide coupling with various acyl chlorides would generate a library of amides. Alternatively, halogenation of the ring followed by a suite of palladium-catalyzed cross-coupling reactions would introduce a wide array of substituents.
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for various applications.
Role of 2 4 Methoxyphenyl 1 Phenylbutan 1 One As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor for Advanced Organic Structures
The utility of 2-(4-Methoxyphenyl)-1-phenylbutan-1-one as a precursor is prominently demonstrated in the synthesis of non-steroidal selective estrogen receptor modulators (SERMs). The most notable example is its role in the synthesis of the core structure of Tamoxifen, a widely recognized pharmaceutical agent.
In this context, the ketone serves as the electrophilic scaffold to which the final distinguishing groups of the target molecule are added. The synthesis hinges on the reactivity of the carbonyl group. A key transformation involves a Grignard reaction, where an organomagnesium reagent attacks the carbonyl carbon. This step is crucial as it establishes a new carbon-carbon bond and creates a tertiary alcohol, which is a direct precursor to the triphenylethylene (B188826) core of Tamoxifen and related structures. The reaction with (2-(dimethylamino)ethoxy)phenylmagnesium bromide, for instance, assembles the complete carbon skeleton in a single, high-yielding step. The inherent structure of this compound provides two of the three necessary aromatic rings and the butyrophenone (B1668137) backbone, making it an efficient and convergent starting point for these advanced molecules.
Table 1: Transformation of this compound to a Tamoxifen Precursor
| Reactant | Reagent | Key Transformation | Product Type |
| This compound | Organometallic Reagent (e.g., Grignard) | Nucleophilic addition to carbonyl | Tertiary Alcohol |
Building Block in Heterocyclic Chemistry
While direct applications are specialized, the structure of this compound makes it a viable building block for the synthesis of certain heterocyclic systems. The synthetic potential lies in the functionalization of the carbon atom alpha to the carbonyl group (α-carbon). This position is readily activated for substitution reactions.
A common strategy in heterocyclic synthesis is the use of α-haloketones as electrophilic partners. Through a standard halogenation reaction, for example, using bromine (Br₂) in an acidic medium, this compound can be converted into its α-bromo derivative, 2-bromo-2-(4-methoxyphenyl)-1-phenylbutan-1-one. libretexts.org This α-haloketone is an ideal precursor for the renowned Hantzsch thiazole (B1198619) synthesis. synarchive.comorganic-chemistry.org In this reaction, the α-haloketone undergoes a condensation and cyclization reaction with a thiourea (B124793) or thioamide. This reaction sequence efficiently constructs a substituted thiazole ring, a privileged scaffold in medicinal chemistry. The resulting thiazole would be substituted with phenyl, ethyl, and 4-methoxyphenyl (B3050149) groups, demonstrating how the ketone's core structure can be directly incorporated into a new heterocyclic framework.
Table 2: Proposed Synthesis of a Substituted Thiazole
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product | Heterocyclic Core |
| This compound | Br₂, Acetic Acid | 2-Bromo-2-(4-methoxyphenyl)-1-phenylbutan-1-one | Thiourea (H₂NCSNH₂) | 2-Amino-4-(4-methoxyphenyl)-5-ethyl-4-phenylthiazole | Thiazole |
Integration into Multi-Step Synthetic Sequences and Cascades
The synthesis of complex molecules rarely occurs in a single step. More often, it involves a carefully planned sequence of reactions where the product of one step becomes the substrate for the next. This compound is an excellent example of a starting material integrated into such multi-step sequences.
The synthesis of Tamoxifen from this ketone is a classic illustration of a linear, multi-step process. synarchive.com This synthetic route is not a cascade reaction (where subsequent bonds are formed in a single operation without isolating intermediates) but rather a deliberate sequence of distinct transformations.
Step 1: Nucleophilic Addition: The process initiates with the Grignard reaction, where this compound is treated with a suitable organomagnesium reagent. This forms a tertiary alcohol intermediate, installing the third phenyl ring and the side chain.
Step 2: Dehydration: The tertiary alcohol is then subjected to acid-catalyzed dehydration. This elimination reaction removes the hydroxyl group as a water molecule, creating a crucial carbon-carbon double bond and forming the triphenylethylene core. This step typically yields a mixture of (E) and (Z) isomers.
Step 3: Isomer Separation/Conversion: The geometric isomers are often separated at this stage to isolate the desired biologically active (Z)-isomer.
This sequence highlights how this compound serves as the entry point to a synthetic pathway where each subsequent reaction builds upon the last to achieve the final, complex target molecule. The ketone's structure is foundational, providing the necessary carbon framework that is sequentially elaborated upon.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(4-Methoxyphenyl)-1-phenylbutan-1-one?
- Answer : The compound can be synthesized via Friedel-Crafts acylation, where a methoxyphenyl-substituted precursor reacts with an acyl chloride under Lewis acid catalysis (e.g., AlCl₃). Alternatively, multi-step routes involving ketone functionalization or cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce the phenyl and methoxyphenyl groups. For intermediates like 2-(4-Methoxyphenyl)-1,3-dioxane, cyclization reactions using diols and ketones under acidic conditions are documented .
- Key Considerations : Monitor reaction conditions (temperature, stoichiometry) to avoid over-acylation or side products. Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Data collection requires a high-quality crystal mounted on a diffractometer (e.g., Bruker D8 Venture). Key parameters include R-factor (<0.05), data-to-parameter ratio (>15), and mean C–C bond distance accuracy (±0.009 Å) .
- Workflow : (1) Crystal growth via slow evaporation; (2) Data collection at low temperature (e.g., 100 K); (3) Structure solution using direct methods; (4) Refinement with SHELXL .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at δ ~3.8 ppm; aromatic protons in the 6.8–7.5 ppm range).
- IR : Stretching bands for ketone (C=O at ~1680 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹⁴C) be incorporated into this compound for mechanistic studies?
- Answer : Use labeled precursors (e.g., toluene-¹⁴C) in multi-step syntheses. For example, introduce ¹⁴C at the methoxyphenyl ring via nucleophilic substitution or catalytic hydrogenation. Purify intermediates using preparative HPLC and confirm labeling efficiency via scintillation counting or autoradiography .
- Applications : Tracing metabolic pathways or studying reaction mechanisms (e.g., kinetic isotope effects).
Q. What challenges arise in resolving crystallographic data contradictions for derivatives of this compound?
- Answer : Common issues include:
- Twinned crystals : Use twin refinement in SHELXL or alternative software (e.g., PLATON).
- Disorder : Apply restraints/constraints during refinement or grow better-quality crystals.
- Weak diffraction : Optimize crystallization solvents (e.g., DCM/hexane mixtures) .
Q. How to analyze oxidation/reduction pathways of this compound for functional group interconversion?
- Answer :
- Oxidation : Treat with m-CPBA or KMnO₄ to form sulfoxides/sulfones (if sulfur-containing analogs exist) .
- Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to a secondary alcohol. Monitor reaction progress via TLC/GC-MS.
Q. What analytical strategies distinguish structural isomers or analogs (e.g., para vs. ortho substitution)?
- Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Adjust mobile phase (e.g., methanol/buffer at 65:35) to resolve isomers .
- NMR NOE : Nuclear Overhauser effect experiments to confirm spatial proximity of substituents.
Q. How to assess potential biological activity (e.g., antimicrobial) of this compound?
- Answer :
- In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC determination).
- Antioxidant assays : DPPH radical scavenging or FRAP assays.
- Controls : Compare with known bioactive compounds (e.g., ciprofloxacin for antimicrobial activity) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
